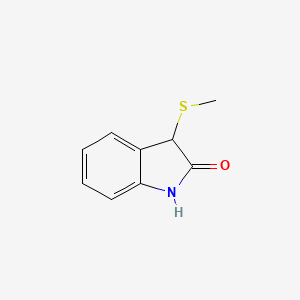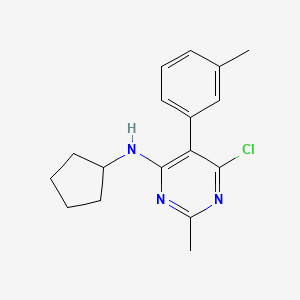
2-(4-Methoxyphenyl)-3,4-bis(phenylethynyl)-2,5-dihydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenyl)-3,4-bis(phenylethynyl)-2,5-dihydrofuran is an organic compound characterized by its unique structure, which includes a furan ring substituted with methoxyphenyl and phenylethynyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-3,4-bis(phenylethynyl)-2,5-dihydrofuran typically involves multi-step organic reactions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the phenylethynyl groups . The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent under controlled temperature and atmosphere.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-3,4-bis(phenylethynyl)-2,5-dihydrofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
2-(4-Methoxyphenyl)-3,4-bis(phenylethynyl)-2,5-dihydrofuran has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 2-(4-Methoxyphenyl)-3,4-bis(phenylethynyl)-2,5-dihydrofuran exerts its effects depends on its specific application. In organic synthesis, its reactivity is influenced by the electronic properties of the substituents and the furan ring. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)-3,4-bis(phenylethynyl)furan
- 2-(4-Methoxyphenyl)-3,4-bis(phenylethynyl)thiophene
Uniqueness
2-(4-Methoxyphenyl)-3,4-bis(phenylethynyl)-2,5-dihydrofuran is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to its analogs with thiophene or benzene rings
Properties
CAS No. |
675582-63-5 |
|---|---|
Molecular Formula |
C27H20O2 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-3,4-bis(2-phenylethynyl)-2,5-dihydrofuran |
InChI |
InChI=1S/C27H20O2/c1-28-25-17-15-23(16-18-25)27-26(19-13-22-10-6-3-7-11-22)24(20-29-27)14-12-21-8-4-2-5-9-21/h2-11,15-18,27H,20H2,1H3 |
InChI Key |
VNJFTMXMOZEEQV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(=C(CO2)C#CC3=CC=CC=C3)C#CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)acetamide](/img/structure/B12916183.png)



![2H-pyrrolo[1,2-e][1,2,5]oxadiazine](/img/structure/B12916210.png)

![5-Chloro-N-phenylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B12916222.png)

![2,4,6-Trichloro-N-[2-(propan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B12916230.png)
![2-[(4-Tert-butylphenyl)sulfanyl]quinazolin-4(1h)-one](/img/structure/B12916241.png)


![2-chloro-N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12916284.png)
